molecular formula C10H9NO2 B12869700 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one

Cat. No.: B12869700
M. Wt: 175.18 g/mol
InChI Key: TUZNWBLANTXYLG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one can be achieved through several synthetic routes. One common method involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] are reacted with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . This reaction yields the desired heterocyclic system in moderate to high yields.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one is unique due to its combination of a cycloheptane ring with a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-hydroxy-3-methyl-1H-cyclohepta[b]pyrrol-7-one

InChI

InChI=1S/C10H9NO2/c1-6-5-11-9-7(6)3-2-4-8(12)10(9)13/h2-5,11H,1H3,(H,12,13)

InChI Key

TUZNWBLANTXYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C(=O)C=CC=C12)O

Origin of Product

United States

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